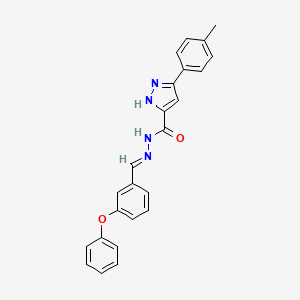

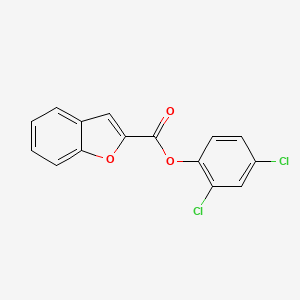

5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, a carboxylic acid group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Phenoxy- und Tolylgruppen, was zur Bildung von Chinonen und anderen oxidierten Derivaten führt.

Reduktion: Die Reduktion des Hydrazidanteils kann zu entsprechenden Aminen führen.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung und Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Nitriergemisch (HNO₃/H₂SO₄), Chlorsulfonsäure und Halogene (Cl₂, Br₂).

Hauptprodukte

Oxidation: Chinone, phenolische Derivate.

Reduktion: Amine, Hydrazine.

Substitution: Nitro-, Sulfonyl- und halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

5-p-Tolyl-2H-pyrazol-3-carbonsäure (3-Phenoxybenzyliden)-hydrazid wurde für verschiedene Anwendungen untersucht:

Medizinische Chemie: Potenzieller Einsatz als entzündungshemmendes, antimikrobielles und Antikrebsmittel aufgrund seiner Fähigkeit, mit biologischen Zielen zu interagieren.

Biologische Studien: Einsatz in Enzyminhibitionstudien und als Sonde zum Verständnis biochemischer Pfade.

Industrielle Anwendungen: Potenzieller Einsatz bei der Synthese von fortschrittlichen Materialien und als Vorläufer für andere komplexe organische Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von 5-p-Tolyl-2H-pyrazol-3-carbonsäure (3-Phenoxybenzyliden)-hydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen und Rezeptoren. Der Hydrazidanteil kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden und so deren Aktivität hemmen. Die aromatischen Ringe können mit hydrophoben Taschen in Proteinen interagieren und so die Bindungsaffinität erhöhen.

Wirkmechanismus

The mechanism of action of 5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Phenyl-2H-pyrazol-3-carbonsäurehydrazid

- 5-(4-Methylphenyl)-2H-pyrazol-3-carbonsäurehydrazid

- 3-Phenoxybenzaldehydhydrazon-Derivate

Einzigartigkeit

5-p-Tolyl-2H-pyrazol-3-carbonsäure (3-Phenoxybenzyliden)-hydrazid ist einzigartig aufgrund des Vorhandenseins sowohl des Pyrazolrings als auch des Benzylidenhydrazidanteils, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Seine Struktur ermöglicht vielfältige Modifikationen, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C24H20N4O2 |

|---|---|

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

3-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C24H20N4O2/c1-17-10-12-19(13-11-17)22-15-23(27-26-22)24(29)28-25-16-18-6-5-9-21(14-18)30-20-7-3-2-4-8-20/h2-16H,1H3,(H,26,27)(H,28,29)/b25-16+ |

InChI-Schlüssel |

XDCYGORMKQMFFC-PCLIKHOPSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-3-{(Z)-1-cyano-2-[3,5-diiodo-2-(propan-2-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11695645.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11695658.png)

![4-{(2E)-2-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinyl}-6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11695666.png)

![(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11695679.png)

![4-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11695680.png)

![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695684.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695685.png)

![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)

![4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B11695701.png)